molecular formula C21H23ClFN3O3S B10929562 1-(4-{[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10929562
M. Wt: 451.9 g/mol
InChI Key: QCYZCGLNLBTHSY-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone core substituted with a sulfonyl phenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps:

    Formation of the 2-chloro-6-fluorobenzyl piperazine: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions.

    Sulfonylation: The resulting 2-chloro-6-fluorobenzyl piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with pyrrolidinone: Finally, the sulfonylated intermediate is coupled with 2-pyrrolidinone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl or piperazine moieties.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-(4-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzyl bromide: Shares the benzyl halide moiety.

    4-Chloro-3-fluorobenzyl bromide: Similar halogenated benzyl structure.

    4-chloro-2-fluorobenzyl mercaptan: Contains a similar benzyl group with different substituents.

Uniqueness

1-(4-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a pyrrolidinone core, sulfonyl phenyl group, and piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClFN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

1-[4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H23ClFN3O3S/c22-19-3-1-4-20(23)18(19)15-24-11-13-25(14-12-24)30(28,29)17-8-6-16(7-9-17)26-10-2-5-21(26)27/h1,3-4,6-9H,2,5,10-15H2

InChI Key

QCYZCGLNLBTHSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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